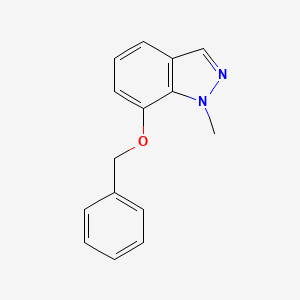

7-(Benzyloxy)-1-methylindazole

Description

Properties

IUPAC Name |

1-methyl-7-phenylmethoxyindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17-15-13(10-16-17)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUWWVAOTJGQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Single-Step Benzylation Strategy

This method bypasses sequential functionalization by starting with 7-hydroxy-1-methylindazole. Benzyl bromide (C₆H₅CH₂Br) is preferred over benzyl chloride due to its higher reactivity under milder conditions. The reaction employs potassium tert-butoxide (t-BuOK) in THF at room temperature, achieving completion within 2–3 hours.

Reaction Equation:

Advantages Over Sequential Synthesis

-

Reduced Isomer Formation: Pre-methylated substrates eliminate competition between 1- and 2-methylation, simplifying purification.

-

Higher Yields: Reported yields exceed 75% with minimal byproducts, compared to 60–65% for the two-step approach.

Comparative Analysis of Synthesis Methods

| Parameter | Two-Step Method | Single-Step Method |

|---|---|---|

| Starting Material | 7-Hydroxyindazole | 7-Hydroxy-1-methylindazole |

| Reagents | Benzyl chloride, CH₃I | Benzyl bromide |

| Base | NaH/K₂CO₃ | t-BuOK |

| Solvent | DMF/DMSO | THF |

| Reaction Time | 8–10 hours | 2–3 hours |

| Yield | 60–65% | 75–80% |

| Purification Complexity | High (column chromatography) | Moderate (recrystallization) |

Scalability and Industrial Considerations

The single-step method is preferred for large-scale production due to its efficiency and lower solvent consumption. However, benzyl bromide’s higher cost and toxicity necessitate careful waste management. Recent advances in continuous-flow reactors enable safer handling of hazardous reagents, improving process sustainability.

Analytical Validation

Purity Assessment:

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-1-methylindazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenylmethoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of 7-(Benzyloxy)-1-methylindazole typically involves the reaction of 1-methylindazole with phenylmethoxy chloride under basic conditions. Common reagents include sodium hydride or potassium carbonate, facilitating a nucleophilic substitution reaction that yields the desired product. The industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.

Chemical Reactions:

This compound can undergo various reactions:

- Oxidation: Utilizing agents like potassium permanganate can yield corresponding oxides.

- Reduction: Reducing agents such as lithium aluminum hydride can be employed.

- Substitution: The phenylmethoxy group can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Biological Applications

This compound has been studied for its potential biological activities, which include:

- Antimicrobial Activity: Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, making it a candidate for developing anti-inflammatory therapies .

- Anticancer Potential: Investigations into its anticancer properties reveal that it may inhibit specific enzymes involved in cancer pathways, suggesting therapeutic applications in oncology .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for synthesizing more complex molecules. Its derivatives have been explored for various therapeutic applications:

- Cancer Treatment: Studies demonstrate that derivatives of this compound can induce apoptosis in cancer cells and affect pathways such as NF-κB, which is crucial in cancer progression .

- Infectious Diseases: The compound's structural features allow it to interact with viral and bacterial targets, potentially leading to the development of new antiviral and antibacterial agents .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Used in nucleophilic substitution reactions |

| Biology | Antimicrobial, anti-inflammatory | Significant activity against resistant strains |

| Medicine | Cancer and infectious disease therapies | Induces apoptosis; inhibits specific enzymes |

Case Studies

-

Antimicrobial Efficacy:

A study demonstrated that derivatives of this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent . -

Inflammation Modulation:

Research involving animal models showed that treatment with this compound reduced inflammation markers significantly compared to control groups. This suggests its potential application in developing anti-inflammatory drugs . -

Cancer Research:

In vitro studies revealed that this compound could inhibit the growth of various cancer cell lines by affecting cell cycle regulation and promoting apoptosis, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-1-methylindazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The indazole scaffold distinguishes 7-(Benzyloxy)-1-methylindazole from other benzannulated heterocycles. Key comparisons include:

Key Insight: The indazole core provides distinct electronic properties compared to benzisoxazoles or quinolines, influencing reactivity and target binding. For example, benzisoxazoles exhibit higher polarity due to the oxygen atom, whereas indazoles may offer stronger hydrogen-bonding capabilities .

Substituent Effects and Functional Group Variations

- This contrasts with 6-(benzyloxy)pyridine derivatives (e.g., in Preparation 8BF ), where the benzyloxy group on pyridine may stabilize interactions with aromatic residues in enzyme active sites.

Q & A

Q. How do conflicting bioactivity results in this compound derivatives arise, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from impurity profiles (e.g., residual Pd in cross-coupled derivatives) or assay variability (e.g., ATP concentration in kinase assays). Counter-screening in orthogonal assays (e.g., SPR vs. fluorescence polarization) validates hits. Metabolite identification (e.g., microsomal incubation) clarifies off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.